3-Chloro-2-hydroxypropyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxypropyl octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a hydroxyl group, and an octanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypropyl octanoate typically involves the esterification of 3-chloro-2-hydroxypropanol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxypropyl octanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products include 3-azido-2-hydroxypropyl octanoate or 3-thiocyanato-2-hydroxypropyl octanoate.
Oxidation: Products include 3-chloro-2-oxopropyl octanoate.
Hydrolysis: Products include 3-chloro-2-hydroxypropanol and octanoic acid.
Scientific Research Applications
3-Chloro-2-hydroxypropyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxypropyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis. These reactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxypropyl methacrylate
- 3-Chloro-2-hydroxypropyl trimethyl ammonium chloride
- 3-Chloro-2-hydroxypropyl acrylate
Uniqueness
3-Chloro-2-hydroxypropyl octanoate is unique due to its specific ester moiety, which imparts distinct physicochemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in organic synthesis and industrial formulations.
Properties
Molecular Formula |
C11H21ClO3 |
---|---|
Molecular Weight |
236.73 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl) octanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,13H,2-9H2,1H3 |
InChI Key |
PJULFHYCKLCBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.